What is 1,6-Dioxaspiro[4.4]nonane-2,7-dione?
What is 1,6-Dioxaspiro[4.4]nonane-2,7-dione?
An In-depth Technical Guide to 1,6-Dioxaspiro[4.4]nonane-2,7-dione: From Synthesis to Advanced Polymer Applications
Abstract
1,6-Dioxaspiro[4.4]nonane-2,7-dione, a structurally unique spirodilactone, has emerged as a molecule of significant interest at the intersection of sustainable chemistry, polymer science, and biomedical engineering. Derived from the double internal esterification of 4,4-dihydroxypimelic acid, its synthesis from the bio-based platform chemical succinic acid positions it as a key player in the development of next-generation materials.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and chemical reactivity. It further explores its applications as a versatile monomer for creating high-performance polymers with enhanced thermal and mechanical properties and discusses its burgeoning potential in the biomedical field for applications such as drug delivery.[2]
Core Molecular Profile and Physicochemical Properties
1,6-Dioxaspiro[4.4]nonane-2,7-dione is a bicyclic compound distinguished by a central spiro carbon atom connecting two five-membered lactone rings.[2] This rigid, symmetrical structure is the foundation of its unique chemical behavior and the properties it imparts to its derivatives. First isolated in 1889 by Jacob Volhard from the heating of succinic acid, its straightforward synthesis remains a key advantage.[1]
Key Identifiers and Properties
The fundamental properties of 1,6-Dioxaspiro[4.4]nonane-2,7-dione are summarized below, compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 1,6-Dioxaspiro[4.4]nonane-2,7-dione | [1][3] |
| Synonyms | Spirodilactone, 4,4-Dihydroxypimelic acid dilactone | [1][4] |
| CAS Number | 3505-67-7 | [4][5][6] |
| Molecular Formula | C₇H₈O₄ | [4][5][6] |
| Molar Mass | 156.14 g·mol⁻¹ | [1][3][5] |
| Appearance | Large, colorless, transparent prismatic crystals | [1][7] |
| Melting Point | 69–71 °C | [8] |
| Solubility | Soluble in many organic solvents (e.g., 95% ethanol, chloroform, acetone, benzene, ethyl acetate); practically insoluble in cold water. | [1][7] |
| Hydrolytic Stability | Hydrolyzes in aqueous media to form 4-oxoheptanedioic acid. | [1][7] |
Synthesis and Purification
The exceptional utility of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is underpinned by its remarkably straightforward synthesis from succinic acid or succinic anhydride, both readily available platform chemicals that can be derived from renewable biomass.[1][2]
Synthesis from Succinic Anhydride
The classical and most direct synthesis involves the pyrolysis of succinic anhydride, which results in the elimination of carbon dioxide and the formation of the spirodilactone.[1]
Caption: Reaction scheme for the synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione.
Detailed Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established chemical literature.
-
Reaction Setup: In a reaction vessel equipped with a distillation apparatus, combine succinic anhydride with a catalytic amount of a strong base (e.g., sodium acetate).
-
Pyrolysis: Heat the mixture under vacuum. The reaction proceeds with the evolution of carbon dioxide.
-
Distillation: The crude 1,6-Dioxaspiro[4.4]nonane-2,7-dione is distilled from the reaction mixture as it forms.
-
Purification: The collected distillate is further purified by recrystallization. Dissolve the crude product in hot 95% ethanol and allow it to cool slowly. Large, colorless prismatic crystals will form.[1][7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product.
Chemical Reactivity and Derivatization
The two lactone rings in 1,6-Dioxaspiro[4.4]nonane-2,7-dione are susceptible to nucleophilic attack, providing pathways to a variety of functionalized molecules. This reactivity makes it a valuable dicarboxylic acid equivalent.[1]
Key Reaction Pathways
-
Hydrolysis: In the presence of water, the lactone rings open to yield 4-oxoheptanedioic acid. This process involves the formation of intermediate geminal diols which, following the Erlenmeyer rule, readily eliminate water to form the ketone.[1][7]
-
Transesterification: Reaction with alcohols, such as 2-ethylhexanol, leads to a ring-opening transesterification, forming diesters of 4-oxoheptanedioic acid. These diesters have found utility as high-performance plasticizers for polymers like PVC.[1]
-
Aminolysis: Reaction with primary amines (e.g., p-phenylenediamine or aminophenols) results in the formation of highly rigid and thermally stable spirodilactams. These molecules are critical building blocks for high-performance thermoplastics and have been investigated as potential replacements for bisphenol A (BPA).[1]
Caption: Key derivatization pathways for 1,6-Dioxaspiro[4.4]nonane-2,7-dione.
A Versatile Monomer for Polymer Synthesis
A significant application of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is its use as a monomer in ring-opening polymerization (ROP) to produce novel polyesters.[2] The rigid spirocyclic core of the monomer imparts unique and desirable properties to the resulting polymer chains.
Ring-Opening Polymerization (ROP)
Both cationic and anionic polymerization methods can be used to polymerize 1,6-Dioxaspiro[4.4]nonane-2,7-dione.[2] The ROP mechanism cleaves the ester linkages, incorporating the spiro structure into the polyester backbone. This results in a polymer with a repeating unit containing a quaternary carbon, which restricts chain mobility.[2]
Consequences of the Spiro Core:
-
Enhanced Thermal Stability: The constrained structure of the polymer backbone leads to significantly higher glass transition temperatures (Tg) compared to analogous linear aliphatic polyesters.[1][2]
-
Improved Mechanical Strength: The rigidity imparted by the spiro center is expected to enhance the mechanical properties of the resulting materials.[2]
Caption: General workflow for the ring-opening polymerization of the spirodilactone.
Detailed Experimental Protocol: Cationic ROP
This protocol provides a representative starting point for researchers.
-
Monomer Preparation: Dry the 1,6-Dioxaspiro[4.4]nonane-2,7-dione monomer under vacuum at a temperature below its melting point for several hours to remove any residual water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried monomer in a dry, aprotic solvent (e.g., dichloromethane).
-
Initiation: Cool the solution in an ice bath. Add a cationic initiator (e.g., a solution of trifluoromethanesulfonic acid in dichloromethane) dropwise with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 24-48 hours). The progress can be monitored by techniques like ¹H NMR.
-
Termination and Isolation: Quench the polymerization by adding a small amount of a basic solution (e.g., pyridine or triethylamine). Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
-
Purification: Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove unreacted monomer and initiator residues. Dry the final polyester product under vacuum.
Potential in Biomedical and Drug Development
The unique chemistry of 1,6-Dioxaspiro[4.4]nonane-2,7-dione opens avenues for its use in the biomedical field.[2] The polyester backbone derived from its polymerization is hydrolytically cleavable, which is a critical feature for creating biodegradable materials.[2]
Potential Applications:
-
Drug Delivery: The biodegradable polyesters can be formulated into nanoparticles, microparticles, or implants for the controlled and sustained release of therapeutic agents.
-
Tissue Engineering: These polymers could be processed into scaffolds that provide mechanical support for cell growth and tissue regeneration, degrading over time as new tissue is formed.
While this specific molecule is an emerging candidate, numerous natural and synthetic products containing spirodilactone moieties have demonstrated significant biological activity, including anti-inflammatory, antitumor, and antiviral effects, highlighting the pharmaceutical potential of this structural scaffold.[9]
Spectroscopic and Analytical Characterization
Characterization of 1,6-Dioxaspiro[4.4]nonane-2,7-dione is routinely performed using standard spectroscopic techniques.
Key Spectroscopic Data
| Technique | Key Features | Source(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibrations characteristic of a five-membered lactone (γ-lactone) ring, typically observed around 1770-1800 cm⁻¹. C-O stretching bands are also prominent. | [6] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z = 156. Characteristic fragmentation patterns arise from the loss of CO and CO₂ from the lactone rings. | [3][6] |
| HPLC Analysis | The compound can be analyzed using reverse-phase HPLC with a mobile phase of acetonitrile and water, typically with an acid modifier like phosphoric or formic acid. | [10] |
Conclusion
1,6-Dioxaspiro[4.4]nonane-2,7-dione stands out as a highly versatile and valuable chemical building block. Its straightforward and sustainable synthesis from succinic acid, combined with its unique spirocyclic structure, makes it a compelling monomer for the creation of advanced polymers with superior thermal and mechanical properties.[1][2] Its reactivity allows for a wide range of chemical transformations, yielding functional molecules for applications from performance materials to potential BPA replacements.[1] Furthermore, the potential for creating biodegradable polyesters positions it as a promising candidate for future innovations in drug delivery and biomedical engineering, warranting continued investigation by researchers in the field.[2]
References
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